molecular formula C14H13N3O2 B2650993 4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol CAS No. 80493-79-4

4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol

Cat. No. B2650993
CAS RN: 80493-79-4
M. Wt: 255.277
InChI Key: KLGHXLHELHJKEL-UHFFFAOYSA-N
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Description

The compound “4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

While the specific mechanism of action for “4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol” is not available, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for drug development .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future research directions might include the development of new drugs based on this scaffold, especially for the treatment of resistant forms of diseases.

properties

IUPAC Name

4-(3-aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-8-9(5-6-10(11)18)13-14(15)17-7-3-2-4-12(17)16-13/h2-8,18H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHXLHELHJKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol
Reactant of Route 2
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol
Reactant of Route 3
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol
Reactant of Route 4
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol
Reactant of Route 5
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol
Reactant of Route 6
4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol

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